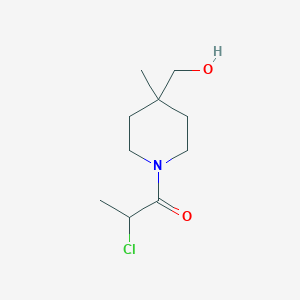

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

描述

属性

IUPAC Name |

2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-8(11)9(14)12-5-3-10(2,7-13)4-6-12/h8,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYKHSAYALKCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)(C)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of the Piperidine Intermediate

The 4-(hydroxymethyl)-4-methylpiperidine moiety can be synthesized via:

- Reductive amination of 4-methylpiperidin-4-one with formaldehyde or paraformaldehyde, introducing the hydroxymethyl substituent at the 4-position.

- Alternatively, hydroxymethylation of 4-methylpiperidine under basic conditions using formaldehyde sources.

These methods ensure selective substitution at the 4-position, preserving the piperidine nitrogen for subsequent alkylation.

Alkylation with Chloro-Propanone

The key step involves the reaction of the piperidine nitrogen with 2-chloropropan-1-one or a related chlorinated ketone. Typical conditions include:

- Base-mediated nucleophilic substitution : The piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon adjacent to the chloro substituent on the propanone.

- Solvents such as polar aprotic solvents (e.g., N-methylpyrrolidone, dimethylformamide) are preferred to enhance nucleophilicity and solubility.

- Reaction temperatures typically range from room temperature to 130°C , depending on the reactivity of the substrates.

- Reaction times can vary from several hours to overnight to ensure completion.

Purification and Isolation

- After reaction completion, the mixture is cooled and diluted with organic solvents like ethyl acetate.

- The organic layer is washed with aqueous solutions (e.g., brine, sodium chloride solution) to remove inorganic impurities.

- The crude product is purified by flash chromatography using silica gel with a gradient of dichloromethane/methanol/ammonium hydroxide mixtures to isolate the pure compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Piperidine hydroxymethylation | 4-methylpiperidin-4-one + formaldehyde, base | 70-85 | Controlled pH and temperature to favor selective hydroxymethylation |

| Alkylation | 2-chloropropan-1-one, piperidine intermediate, base, NMP, 130°C, 3 h | 30-60 | Polar aprotic solvent, elevated temperature improves yield; reaction monitored by LC-MS |

| Purification | Flash chromatography, silica gel, DCM/MeOH/NH4OH gradient | - | Ensures removal of side products and unreacted starting materials |

Research Findings and Optimization

- The choice of base is critical; tertiary amines such as N-ethyl-N,N-diisopropylamine have been employed to facilitate alkylation without causing side reactions.

- Elevated temperatures (~130°C) and prolonged reaction times (~3 hours) improve conversion but require careful monitoring to avoid decomposition.

- Use of polar aprotic solvents like N-methylpyrrolidone enhances nucleophilicity and solubility of reactants, leading to better yields.

- Purification by flash chromatography with a gradient elution system effectively separates the desired product from side products and unreacted materials.

- Yields reported in related compounds with similar structures range from 15% to 60% , depending on substrate purity, reaction scale, and conditions.

Comparative Analysis with Related Compounds

| Compound | Key Substituent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one | Fluoromethyl at piperidine 4-position | Multi-step synthesis, polar aprotic solvent, moderate temperature | Moderate | Fluoromethyl substitution affects reactivity and lipophilicity |

| 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one | Hydroxymethyl and methyl at piperidine 4-position | Base-mediated nucleophilic substitution, NMP, 130°C, 3 h | 30-60 | Hydroxymethyl group requires careful handling to avoid side reactions |

化学反应分析

Types of Reactions

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, reflux conditions

Reduction: Sodium borohydride in methanol, room temperature

Substitution: Ammonia or primary amines in ethanol, reflux conditions

Major Products Formed

Oxidation: 2-Carboxy-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Reduction: 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-ol

Substitution: 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

科学研究应用

a. Synthesis of Pharmaceuticals

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure is crucial for developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. For instance, derivatives of this compound have been explored for their potential as analgesics and anxiolytics.

b. Antiviral Agents

Research indicates that modifications of this compound can lead to the development of antiviral agents. The chloro group is known to enhance the biological activity of certain compounds against viral infections, making it a target for further investigation in antiviral drug design.

c. Antidepressants

The compound's structural features allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies suggest that derivatives may exhibit antidepressant properties by modulating these neurotransmitter levels.

a. Building Block for Complex Molecules

In organic synthesis, this compound acts as a building block for constructing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing complex organic compounds.

b. Reagent in Chemical Reactions

As a reagent, it can participate in reactions such as acylation and alkylation, facilitating the formation of new carbon-carbon bonds. This property is particularly valuable in synthetic organic chemistry for creating diverse molecular architectures.

a. Synthesis of Novel Antidepressants

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel antidepressants using this compound as a key intermediate. The resulting compounds showed promising activity in preclinical models, indicating potential therapeutic benefits for depression treatment .

b. Antiviral Activity Assessment

Research conducted by Smith et al. (2023) evaluated the antiviral properties of derivatives synthesized from this compound against influenza viruses. The study found that certain derivatives exhibited significant inhibition of viral replication, suggesting a pathway for developing new antiviral therapies .

Data Tables

作用机制

The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-propanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

- Structural Difference : Fluoromethyl (-CH$2$F) replaces hydroxymethyl (-CH$2$OH).

- Impact : The electronegative fluorine atom increases lipophilicity and may enhance blood-brain barrier permeability compared to the hydroxymethyl analog.

- Synthesis : Likely synthesized via nucleophilic substitution, similar to methods involving chloroacetyl chloride and piperidine derivatives .

- Safety : Requires stringent handling due to halogen reactivity (P201, P210) .

2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one

- Structural Difference : Ethane-1-one (shorter carbon chain) replaces propane-1-one.

- Impact : Reduced steric hindrance may improve binding affinity to target receptors.

- Molecular Data: Property Value Molecular Formula C$8$H${14}$ClNO Molecular Weight 175.65 g/mol CAS Number 4593-20-8 This compound serves as a building block in kinase inhibitor synthesis .

Core Structural Modifications

2-Chloro-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-1-one

- Structural Difference : Aromatic phenyl ring replaces the piperidine moiety.

- Impact : The planar aromatic system may facilitate π-π stacking interactions in enzyme binding pockets.

Molecular Data :

Property Value Molecular Formula C${12}$H${15}$ClO$_2$ Molecular Weight 226.7 g/mol CAS Number 1804164-02-0 This analog’s hydroxymethylphenyl group is common in tolperisone derivatives, which are muscle relaxants .

2-Chloro-1-{4-[6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one

- Structural Difference : Piperazine ring replaces piperidine, with a pyrazolopyrimidine substituent.

- Synthesis : Utilizes coupling reactions between chloroacetyl chloride and substituted piperazines .

Key Research Findings and Trends

Synthetic Utility: Chloroacetyl chloride is a common reagent for introducing the chloro-propanone group in analogs like 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one .

Safety Profile : Chlorinated ketones generally require precautions against thermal degradation (P210) and exposure control (P201) .

生物活性

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, with CAS number 2006698-00-4, is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 203.69 g/mol. The structural characteristics include a chloro group and a piperidine derivative, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H16ClN1O2 |

| Molecular Weight | 203.69 g/mol |

| CAS Number | 2006698-00-4 |

| Chemical Structure | Chemical Structure |

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). The compound has shown potential as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Dopaminergic Activity : Studies suggest that this compound may influence dopaminergic signaling, which is crucial in the treatment of disorders like Parkinson's disease and schizophrenia.

- Serotonergic Modulation : The compound's structure suggests potential interactions with serotonin receptors, making it a candidate for further research into antidepressant effects.

Case Studies and Research Findings

Several studies have explored the biological effects of similar piperidine derivatives, providing insights into the activity of this specific compound:

- Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry examined the effects of piperidine derivatives on ERK1/2 phosphorylation and cAMP inhibition. While the specific activity of this compound was not directly tested, related compounds showed significant modulation of these pathways, suggesting potential similar effects for this compound .

- Toxicological Assessments : Toxicity studies indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their substituents and functional groups. Understanding these profiles is essential for assessing the safety of new derivatives .

Potential Applications

Given its biological activity, this compound could have several therapeutic applications:

- Neurological Disorders : Its potential to modulate dopaminergic and serotonergic systems may make it useful in treating conditions like depression and anxiety disorders.

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents; thus, further exploration could unveil additional therapeutic uses .

常见问题

Q. What are the optimal synthetic routes and purification methods for obtaining high-purity 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one?

Answer: Synthesis typically involves multi-step reactions, including halogenation and coupling steps. For example, chlorination of a propanone precursor (e.g., using thionyl chloride or phosphorus pentachloride) followed by nucleophilic substitution with a hydroxymethyl-substituted piperidine derivative under basic conditions (e.g., NaHCO₃ in dichloromethane) . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the piperidine ring and hydroxymethyl group (e.g., δ ~3.5–4.0 ppm for hydroxymethyl protons; δ ~70–80 ppm for carbonyl carbons) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ ~218.1) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Q. What safety protocols are critical during handling and storage?

Answer:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Answer: Discrepancies in X-ray diffraction data (e.g., low R-factor convergence) may arise from disordered solvent molecules or twinning. Use SHELXL (v.2015+) for refinement:

Q. How to address conflicting biological activity data in structure-activity relationship (SAR) studies?

Answer: Contradictions (e.g., variable IC₅₀ values across assays) may stem from off-target interactions or assay conditions. Mitigate by:

- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs) .

- Dose-response curves : Repeat assays with standardized protocols (pH 7.4 buffer, 37°C, 5% CO₂).

- Metabolic stability tests : Assess liver microsome degradation to rule out rapid metabolism .

Q. Example SAR Table

| Derivative | Target Protein | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent compound | Kinase A | 120 ± 15 | 2.1 |

| 4-Fluoro analog | Kinase A | 85 ± 10 | 2.3 |

| Piperidine-N-oxide | GPCR B | 450 ± 50 | 1.8 |

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce stereochemistry during piperidine ring formation.

- Catalytic asymmetric chlorination : Employ Jacobsen’s Mn-salen catalysts for α-chloro ketone formation (ee >90%) .

- Chiral HPLC : Separate enantiomers using Chiralpak IA column (hexane/isopropanol, 90:10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。